Lipophilicity (logP) Comparison: 5,5,5-Trifluoropentan-1-ol vs. 4,4,4-Trifluorobutan-1-ol
5,5,5-Trifluoropentan-1-ol (C5) exhibits a calculated logP value of 1.7113, which is lower than the logP of 1.835 measured for the shorter-chain analog 4,4,4-trifluorobutan-1-ol (C4) [1]. This counter-intuitive difference—where a longer chain yields lower lipophilicity—is attributed to the reduced relative contribution of the highly lipophilic -CF₃ group as the alkyl spacer lengthens [2]. The C5 compound therefore offers a finer balance between hydrophobic and hydrophilic character, potentially reducing non-specific binding and improving aqueous solubility relative to the C4 analog.
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.7113 |
| Comparator Or Baseline | 4,4,4-Trifluorobutan-1-ol (C4 analog): logP = 1.835 |
| Quantified Difference | ΔlogP = -0.1237 (C5 is ~7% less lipophilic) |
| Conditions | Computational prediction; C5 logP from Chemscene/Chem960; C4 logP from ChemExper |
Why This Matters
A lower logP in the C5 compound can translate to improved oral absorption and reduced off-target partitioning in biological systems, a critical differentiator for lead optimization.
- [1] ChemExper. 4,4,4-Trifluoro-1-butanol (CAS 461-18-7) – Chemical Properties. Retrieved April 2026. View Source
- [2] Jeffries, B. et al. (2018). Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange. Journal of Fluorine Chemistry, 215, 66-75. View Source
